Molecular Weight and Formula Specificity vs. Common DNP Haptens
The compound's unique molecular identity is defined by a molecular formula of C21H16N4O8 and a monoisotopic mass of 452.097 Da [1]. This distinguishes it from classic DNP haptens like N-2,4-DNP-ε-aminocaproic acid (MW ~313 Da) or DNP-bovine serum albumin conjugates. The specific 452.37 g/mol mass and the 3-benzoic acid moiety confer distinct solubility and conjugation characteristics that are critical for reproducible hapten-carrier linking, a factor where generic substitution fails without direct comparative validation [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 452.37 g/mol |
| Comparator Or Baseline | N-2,4-DNP-ε-aminocaproic acid (MW ~313 g/mol), a common small-molecule DNP hapten |
| Quantified Difference | Target compound is ~139 g/mol heavier, indicating a larger, more complex haptenic structure |
| Conditions | Comparative physicochemical data from supplier specifications; no direct co-assay data available. |
Why This Matters
For procurement, verifying the correct molecular weight via LC-MS is the primary quality control step, and the significant mass difference from common DNP haptens makes identity confirmation unambiguous, preventing costly experimental errors from using a wrong analog.
- [1] PINPOOLS. Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-. PINPOOLS B2B Chemical Procurement Marketplace. (Accessed April 30, 2026). View Source
